molecular formula C8H7BrO3S B6166949 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione CAS No. 1778631-83-6

6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione

Cat. No.: B6166949
CAS No.: 1778631-83-6
M. Wt: 263.1
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Description

6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is a heterocyclic compound that contains bromine, oxygen, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione typically involves the bromination of 2,3-dihydro-1,4-benzoxathiine-4,4-dione. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxathiine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced benzoxathiine derivatives with different functional groups.

Scientific Research Applications

6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the heterocyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    6-bromo-2,3-dihydrophthalazine-1,4-dione: Contains a nitrogen atom in the ring structure.

    6,6-dibromoisoindigo: Contains two bromine atoms and an indigo core structure.

Uniqueness

6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is unique due to the presence of both oxygen and sulfur atoms in its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1778631-83-6

Molecular Formula

C8H7BrO3S

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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